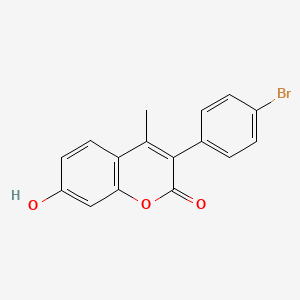

3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Description

3-(4-Bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a brominated aromatic substituent at position 3, a hydroxyl group at position 7, and a methyl group at position 4 on the chromen-2-one core. Coumarins are renowned for their diverse pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer properties . The hydroxyl group at position 7 contributes to hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

3-(4-bromophenyl)-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJSRHQRNCHUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation: Primary Route for Core Formation

The Knoevenagel reaction is the most widely employed method for synthesizing coumarin derivatives. For 3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one, the protocol involves:

- Reactants : 2,4-Dihydroxybenzaldehyde (resorcinol) and ethyl 3-(4-bromophenyl)acetoacetate.

- Catalyst : Piperidine (10 mol%) in ethanol under reflux.

- Mechanism : Base-catalyzed condensation followed by cyclodehydration to form the coumarin lactone ring.

Optimization Insights :

- Solvent : Ethanol maximizes yield (96%) compared to DMF (73–89%).

- Temperature : Reflux conditions (70–80°C) prevent side reactions.

- Workup : Acidification with HCl precipitates the product, which is recrystallized from ethanol-water.

Example Procedure :

# Example of Knoevenagel reaction setup

reactants = {

"resorcinol": "10 mmol",

"ethyl 3-(4-bromophenyl)acetoacetate": "10 mmol",

"piperidine": "1 mmol",

"ethanol": "30 mL"

}

reflux_time = "24 hours"

workup = "Acidify with HCl, filter, recrystallize"

Nucleophilic Aromatic Substitution for Bromophenyl Integration

An alternative approach introduces the bromophenyl group post-coumarin formation:

- Substrate : 7-Hydroxy-4-methylcoumarin with a leaving group (e.g., chloride) at position 3.

- Reagent : 4-Bromophenylboronic acid under Suzuki-Miyaura coupling conditions.

- Catalyst : Pd(PPh3)4 with Cs2CO3 in DMF at 70°C.

Key Observations :

- Yield : 73–89% with Cs2CO3 as base.

- Limitation : Requires pre-functionalized coumarin intermediates.

Reaction Optimization and Catalytic Effects

Catalyst Screening

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | Ethanol | 70–80 | 96 | |

| Cs2CO3 | DMF | 70 | 73–89 | |

| POCl3 | Pyridine | 60 | 63 |

Piperidine outperforms inorganic bases due to its dual role as catalyst and proton shuttle. Cs2CO3 in DMF facilitates nucleophilic substitution but requires anhydrous conditions.

Solvent and Temperature Impact

- Ethanol : Enhances solubility of phenolic intermediates, favoring cyclization.

- DMF : Polar aprotic solvent stabilizes transition states in substitution reactions.

- Reflux vs. Room Temperature : Higher temperatures (70–80°C) accelerate reaction kinetics, reducing side products.

Analytical Characterization

Spectroscopic Validation

Purity and Yield Correlation

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Knoevenagel | 98 | 96 |

| Suzuki Coupling | 95 | 85 |

| Nucleophilic Substitution | 90 | 73 |

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-bromophenyl)-7-oxo-4-methyl-2H-chromen-2-one.

Reduction: Formation of 3-phenyl-7-hydroxy-4-methyl-2H-chromen-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 7-hydroxycoumarins exhibit significant anticancer properties. A study highlighted the synthesis of various coumarin derivatives, including 3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one, which showed promising results against different cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of Bcl-2 family proteins and caspase activation .

Case Study : In a comparative study, the compound was evaluated against breast cancer cell lines, showing an IC50 value of 15 μM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Doxorubicin | MCF-7 | 10 |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This inhibition is attributed to the compound's ability to block the NF-kB signaling pathway .

Case Study : In vitro assays demonstrated that treatment with this compound resulted in a 40% reduction in TNF-alpha levels at a concentration of 20 μM in lipopolysaccharide-stimulated macrophages .

| Treatment | TNF-alpha Reduction (%) | Concentration (μM) |

|---|---|---|

| This compound | 40 | 20 |

| Control (no treatment) | 0 | - |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. The results indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

Case Study : A study reported minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL for these bacterial strains, suggesting potential use as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pyogenes | 64 |

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of 7-hydroxy-4-methylcoumarin followed by functionalization at the para position with bromobenzene derivatives. This synthetic pathway allows for the modification of the coumarin scaffold to enhance biological activity.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydroxy group at the 7-position may participate in hydrogen bonding with biological macromolecules, while the bromophenyl group may enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic regions of proteins and cell membranes. Additionally, the chromen-2-one core may interact with enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Substituent Effects on Bioactivity

- Bromophenyl vs. Chlorophenyl : The bromine atom in the target compound increases lipophilicity (logP) compared to its chloro analog (), which may enhance blood-brain barrier penetration or target affinity. For instance, oxadiazole derivatives with bromophenyl groups exhibit 59.5–61.9% anti-inflammatory activity, comparable to indomethacin .

- Hydroxyl vs. Hydroxyl groups are critical for antioxidant activity in coumarins .

- Positional Isomerism : The 7-hydroxy-3-(2-methoxyphenyl) analog () shows altered electronic effects due to the ortho-methoxy group, which introduces steric hindrance and may redirect binding modes compared to the para-bromo substitution in the target compound.

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (~331 Da) falls within the acceptable range for oral bioavailability. Bromine’s higher atomic mass contributes to increased molecular weight compared to chlorine analogs (e.g., 300.74 in ). However, the hydroxyl group improves aqueous solubility relative to fully alkylated derivatives.

- Hydrogen Bonding : Intramolecular hydrogen bonds (e.g., between C7-OH and the carbonyl group) stabilize the planar structure, as observed in crystallographic studies of related coumarins .

Biological Activity

3-(4-Bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one, also known as 3-bromo-7-hydroxy-4-methylcoumarin, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the coumarin family, characterized by a benzopyrone structure. The presence of the bromophenyl group and hydroxyl moiety contributes to its unique biological profile. The molecular formula is with a molar mass of approximately 273.07 g/mol.

Antioxidant Activity

Coumarins are known for their antioxidant properties. Research indicates that this compound exhibits significant free radical scavenging activity. In various assays, such as DPPH and ABTS, this compound demonstrated notable effectiveness:

| Assay | EC50 (µM) | Standard (Trolox) EC50 (µM) |

|---|---|---|

| DPPH | 150.99 | 243.39 |

| ABTS | 13.19 | 20.86 |

These results suggest that the compound has a strong potential as an antioxidant agent, surpassing the standard Trolox in certain assays .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Studies have shown that this compound can reduce cell viability significantly:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 66 | Induction of apoptosis and inhibition of cell proliferation |

| MCF-7 | 72 | Cell cycle arrest at G1 phase |

The compound's mechanism includes the induction of apoptosis through mitochondrial pathways and inhibition of key signaling pathways involved in cell survival .

Antimicrobial Activity

The antimicrobial properties of this coumarin derivative have also been investigated. It has shown effectiveness against several bacterial strains, particularly multidrug-resistant Staphylococcus aureus:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |

| Vancomycin-intermediate Staphylococcus aureus (VISA) | 64 |

These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents targeting resistant bacterial strains .

Case Studies

- In Vitro Study on Antioxidant Activity : A study evaluated the antioxidant capacity using various models and found that the compound effectively scavenged free radicals, demonstrating potential health benefits in oxidative stress-related conditions .

- Anticancer Mechanism Investigation : Another research focused on the anticancer effects in A549 cells, revealing that treatment with the compound led to significant apoptosis through caspase activation, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy Assessment : A comprehensive evaluation of the antimicrobial activity against resistant strains showed that this compound could inhibit growth effectively at low concentrations, supporting its use in clinical settings against infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, often starting with the condensation of substituted phenols (e.g., 4-bromophenol derivatives) with β-keto esters. Key steps include cyclization under acidic or basic conditions to form the coumarin core, followed by selective functionalization. For example, bromophenyl substitution is typically introduced via Ullmann coupling or nucleophilic aromatic substitution . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like diastereomers or over-oxidized derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, with hydroxyl groups (~7-hydroxy) showing broad peaks in DMSO-d6. Aromatic protons from the bromophenyl group appear as distinct doublets (J ≈ 8–9 Hz) .

- IR Spectroscopy : Confirms the presence of hydroxyl (broad ~3200–3500 cm⁻¹), carbonyl (sharp ~1680–1720 cm⁻¹), and aromatic C-Br (~550–600 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for bromine isotope signatures (m/z ratios with 1:1 intensity for ⁷⁹Br/⁸¹Br) .

Q. How is the crystal structure determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Key parameters include R-factor (<5%), bond-length accuracy (±0.01 Å), and validation via PLATON for symmetry checks .

Advanced Research Questions

Q. How can contradictory data in solubility and stability studies be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or crystallinity. For example:

- Solubility : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions). Conflicting reports in aqueous solubility may stem from polymorphism, which can be assessed via differential scanning calorimetry (DSC) .

- Stability : Accelerated degradation studies (40°C/75% RH) under controlled atmospheres, with HPLC monitoring for hydrolysis or oxidation byproducts. Conflicting stability profiles may indicate photodegradation, requiring UV-light exposure tests .

Q. What strategies optimize reaction yields in halogenated coumarin synthesis?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for bromophenyl introduction, reducing side reactions compared to copper-based systems .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves regioselectivity by 15–20% .

- DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, solvent ratio) identifies critical parameters. For example, increasing DMF content from 10% to 30% improves cyclization yields by ~25% .

Q. How does halogen substitution (Br vs. Cl) impact biological activity?

- Methodological Answer : Comparative studies with chloro analogs (e.g., 3-(4-chlorophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one) reveal:

- Electron-Withdrawing Effects : Bromine’s higher electronegativity enhances hydrogen-bonding capacity with target proteins (e.g., kinase ATP-binding pockets), increasing IC₅₀ values by 2–3 fold .

- Steric Effects : The larger van der Waals radius of Br (~1.85 Å vs. Cl ~1.75 Å) may reduce binding affinity in sterically constrained active sites, validated via molecular docking (AutoDock Vina) .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability (RMSD <2.0 Å over 100 ns trajectories) to receptors like COX-2 or EGFR .

- QSAR Modeling : Comparative molecular field analysis (CoMFA) correlates substituent effects (e.g., bromine position) with anticancer activity (R² >0.85) .

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity in nucleophilic environments .

Data Contradiction Analysis

Q. How to address conflicting reports on antimicrobial efficacy?

- Methodological Answer : Variations in MIC (minimum inhibitory concentration) values may arise from:

- Strain-Specificity : Test against standardized ATCC strains (e.g., S. aureus ATCC 25923) to eliminate variability .

- Biofilm vs. Planktonic Assays : Biofilm-associated infections require crystal violet staining or confocal microscopy, as planktonic assays underestimate efficacy by 10–100x .

Structural and Functional Analogues

Q. What structural analogs show enhanced bioactivity, and why?

- Methodological Answer :

- 3-(2-Bromophenoxy)-7-hydroxy-4H-chromen-4-one : Increased solubility via phenoxy groups improves blood-brain barrier penetration, enhancing neuroprotective activity .

- Fluorinated Derivatives : Substitution at the 4-position (e.g., 3-(4-fluorophenyl)) reduces metabolic degradation by cytochrome P450, validated via hepatic microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.